![molecular formula C5H12ClNO3 B042302 Methyl 4-amino-3-hydroxybutanoate hydrochloride CAS No. 170726-96-2](/img/structure/B42302.png)
Methyl 4-amino-3-hydroxybutanoate hydrochloride
Overview
Description
Methyl 4-amino-3-hydroxybutanoate hydrochloride, commonly referred to as Methyl-4-Amino-3-Hydroxybutanoate or MHB, is a synthetic organic compound used in many different scientific research applications. It is a white, crystalline solid that is soluble in water and alcohol. MHB is a derivative of the amino acid L-glutamic acid and is used in many biochemical and physiological studies. It is also used in the synthesis of other compounds.
Scientific Research Applications
GABA Uptake Inhibitors
Inhibitors of γ-aminobutyric acid (GABA) uptake transporters (GATs) play a crucial role in neurological research. Methyl 4-amino-3-hydroxybutanoate hydrochloride derivatives have been investigated as potential amino acid subunits in GAT inhibitors . These compounds may influence neurotransmitter levels and hold promise for treating conditions related to GABAergic signaling.
properties
IUPAC Name |
methyl 4-amino-3-hydroxybutanoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3.ClH/c1-9-5(8)2-4(7)3-6;/h4,7H,2-3,6H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFTJXLJKGLUWMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(CN)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-amino-3-hydroxybutanoate hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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